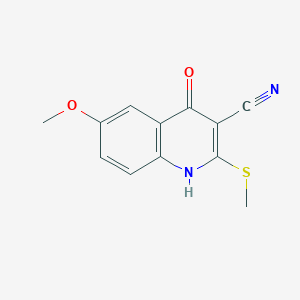

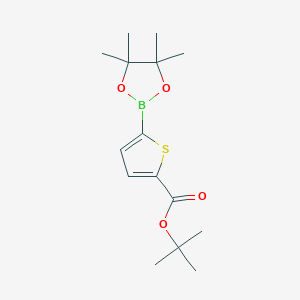

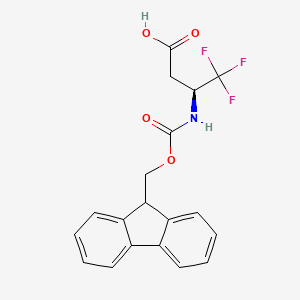

1,3,5-Tris(3-diphenylphosphorylphenyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,5-Tris(diphenylamino)benzene derivatives are used as hole transport materials in perovskite solar cells . They have high hole mobility, low electron affinity, and high ionic potential .

Synthesis Analysis

A series of multicoordinate 1,3,5-tris(functionalised-phenylethynyl)benzenes was synthesized, and coordination polymers were constructed from these organic linkers and copper ions in high yields . Nickel-catalyzed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines afforded the corresponding triarylamines in good yields .Molecular Structure Analysis

The ground state geometry, frontier molecular orbital (FMO), photoelectric properties, reorganization energies, and the absorption spectra of 1,3,5-Tris(diphenylamino)benzene derivatives were investigated using density functional theory (DFT) and TD/DFT procedures at B3LYP/6-311G level .Chemical Reactions Analysis

The carbonization of the linkers of 1,3,5-tris(functionalised-phenylethynyl)benzenes afforded a microporous carbon that shows type I adsorption–desorption .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-Tris(diphenylphosphino)benzene include a boiling point of 705.7±55.0 °C at 760 mmHg, a vapor pressure of 0.0±2.2 mmHg at 25°C, and an enthalpy of vaporization of 99.6±3.0 kJ/mol .Aplicaciones Científicas De Investigación

OLED Applications

1,3,5-Tris(diphenylphosphoryl)benzene (TPO) has been successfully designed and synthesized as a high triplet energy electron transporting material. This material forms an efficient exciplex with tris(4-carbazoyl-9-ylphenyl)amine (TCTA), leading to triplet up-conversion and delayed fluorescence. It's used in solution-processed white phosphorescent OLEDs with low turn-on voltage and high power efficiency, indicating its potential as a host material for low-cost OLEDs (Ban et al., 2016).

Synthesis of Layered Zirconium Phosphonate

1,3,5-Tris(4-phosphonophenyl)benzene has been synthesized for the preparation of a new zirconium phosphonate with a honeycomb-like structure. This structure exhibits remarkable thermal stability and hydrolysis resistance (Taddei et al., 2014).

Antioxidation Mechanism in Ester Oils

1,3,5-Tris(phenylamino) benzene derivatives exhibit better antioxidation ability at elevated temperatures than commercial antioxidants, influenced by their substitution groups. This variation affects molecular structure and electronic effects, making them suitable as antioxidants in ester oils (Changqing et al., 2016).

Applications in Nanoscale Triplatinacyclophanes

1,3,5-Tris[(diphenylphosphoryl)alkyl]benzenes, a type of trifunctional phosphane ligand, are employed in the synthesis of novel cage-structured platinacyclophanes and trinuclear chain-like platinacycles. These structures are formed through self-assembly using platinum(II) complex fragments, demonstrating potential in nanoscale material synthesis (Lindner et al., 2001).

Amorphous Molecular Material Synthesis

Methyl-substituted derivatives of 1,3,5-tris(diphenylamino)benzene form a new class of amorphous molecular materials. They form stable amorphous glasses with glass-transition temperatures around 50 °C, showing promise in materials science (Ishikawa et al., 1992).

Propiedades

IUPAC Name |

1,3,5-tris(3-diphenylphosphorylphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H45O3P3/c61-64(52-25-7-1-8-26-52,53-27-9-2-10-28-53)58-37-19-22-46(43-58)49-40-50(47-23-20-38-59(44-47)65(62,54-29-11-3-12-30-54)55-31-13-4-14-32-55)42-51(41-49)48-24-21-39-60(45-48)66(63,56-33-15-5-16-34-56)57-35-17-6-18-36-57/h1-45H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDJSWJPDAJENP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3)C4=CC(=CC(=C4)C5=CC(=CC=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC=C8)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H45O3P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

906.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris(3-diphenylphosphorylphenyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B3097381.png)

![[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B3097460.png)